Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate
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Overview
Description
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate is a chemical compound with the molecular formula C10H20N2O3 and a molecular weight of 216.28 g/mol It is a derivative of diazepane, a seven-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate typically involves the reaction of tert-butyl 1,4-diazepane-1-carboxylate with appropriate reagents to introduce the hydroxy group at the 6-position. One common method involves the use of tert-butyl 1,4-diazepane-1-carboxylate as a starting material, which undergoes hydroxylation under specific conditions
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The compound is typically purified through crystallization or chromatography techniques to achieve the desired level of purity for industrial applications .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the hydroxy group or convert it to other functional groups.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as halides (e.g., chloride, bromide) and amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction may produce an alkane or alcohol. Substitution reactions can result in the formation of various substituted diazepane derivatives .
Scientific Research Applications
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxy group and diazepane ring structure allow it to form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of these targets, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 1,4-diazepane-1-carboxylate: Lacks the hydroxy group at the 6-position.
Tert-butyl 4-isobutyryl-1,4-diazepane-1-carboxylate: Contains an isobutyryl group instead of a hydroxy group.
Tert-butyl 6-methyl-1,4-diazepane-1-carboxylate: Contains a methyl group at the 6-position instead of a hydroxy group.
Uniqueness
Tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate is unique due to the presence of the hydroxy group at the 6-position, which imparts distinct chemical and biological properties. This functional group allows for specific interactions and reactions that are not possible with similar compounds lacking the hydroxy group .
Properties
IUPAC Name |
tert-butyl 6-hydroxy-1,4-diazepane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-6-8(13)7-12/h8,11,13H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVLDEOLVSGEJQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNCC(C1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
956317-40-1 |
Source
|
Record name | tert-Butyl 6-hydroxy-1,4-diazepane-1-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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